An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylphenylboronic acid
An In-depth Technical Guide to the Physicochemical Properties of 5-Hydroxy-2-methylphenylboronic acid
Abstract
5-Hydroxy-2-methylphenylboronic acid (CAS No. 1375216-45-7) is a versatile bifunctional organoboron compound with significant potential in medicinal chemistry and organic synthesis.[1][2] Its unique substitution pattern, featuring both a nucleophilic hydroxyl group and a synthetically adaptable boronic acid moiety, makes it a valuable building block for the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of its core physicochemical properties, leveraging both directly available data and well-established principles from analogous structures. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this reagent effectively. The document details theoretical and expected values for key parameters, outlines robust experimental protocols for their determination, and discusses the compound's stability, reactivity, and applications, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.
Molecular Structure and Identification
The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identifiers. 5-Hydroxy-2-methylphenylboronic acid possesses a benzene ring substituted with a methyl group at position 2, a hydroxyl group at position 5, and a boronic acid group [-B(OH)₂] at position 1.
Caption: 2D Structure of 5-Hydroxy-2-methylphenylboronic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 1375216-45-7 | [4] |
| Molecular Formula | C₇H₉BO₃ | [5] |
| Molecular Weight | 151.96 g/mol | [5] |
| InChI | InChI=1S/C7H9BO3/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4,9-11H,1H3 | |
| InChIKey | ONNUFDZTGJBMSO-UHFFFAOYSA-N | N/A |
| SMILES | CC1=CC=C(O)C=C1B(O)O | [4] |
Physicochemical Properties: A Data-Driven Analysis
While extensive experimental data for this specific isomer is not widely published, we can infer its properties based on well-characterized analogs and fundamental chemical principles.
Table 2: Summary of Physicochemical Properties
| Property | Experimental Value | Predicted/Analogous Value | Comments and Rationale |
| Physical State | Solid | White to off-white crystalline powder | Boronic acids are typically crystalline solids at room temperature.[6][7] |
| Melting Point | Not Available | ~180-220 °C | The melting point is influenced by substitution. For example, 4-Fluoro-2-methylphenylboronic acid melts at 201 °C.[8] The presence of the hydroxyl group may allow for hydrogen bonding, potentially increasing the melting point relative to simpler tolylboronic acids (e.g., o-tolylboronic acid, 162-164 °C).[7] |
| Boiling Point | Not Available | >300 °C (with decomposition) | High boiling points are characteristic of boronic acids due to strong intermolecular forces. A predicted value for the related 2-hydroxy-5-methylphenylboronic acid is 343.7 °C.[9] Decomposition is common at such temperatures. |
| Solubility | Not Available | Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); Sparingly soluble in non-polar solvents (e.g., Hexane); Moderately soluble in water. | Phenylboronic acid itself shows good solubility in polar solvents like ethers and ketones.[10] The hydroxyl group on the target molecule is expected to enhance solubility in polar protic solvents. |
| pKa | Not Available | ~8.5 - 9.5 | The pKa of phenylboronic acid is ~8.8. Electron-donating groups like methyl and hydroxyl typically increase the pKa (decrease acidity) compared to the parent phenylboronic acid. The exact value depends on the interplay of inductive and resonance effects.[11] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 5-Hydroxy-2-methylphenylboronic acid. Below are the expected spectral features and protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectrum: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the methyl protons, and the exchangeable protons of the hydroxyl and boronic acid groups.
-
Aromatic Protons (δ 6.5-7.5 ppm): Three signals are expected in the aromatic region, corresponding to the protons at the C3, C4, and C6 positions. Their specific chemical shifts and coupling constants (J-values) will be dictated by the electronic effects of the methyl, hydroxyl, and boronic acid substituents.[12][13]
-
Methyl Protons (δ ~2.2-2.5 ppm): A singlet integrating to three protons is expected for the methyl group at the C2 position.[11]
-
Hydroxyl and Boronic Acid Protons (δ 4-10 ppm, broad): The protons of the phenolic -OH and the B(OH)₂ groups are acidic and will appear as broad singlets. Their chemical shifts are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.
Expected ¹³C NMR Spectrum: The proton-decoupled ¹³C NMR spectrum should display seven distinct signals, one for each carbon atom in the unique chemical environments.
-
Aromatic Carbons (δ 110-160 ppm): Six signals are expected for the aromatic carbons. The carbon attached to the boronic acid group (C1) will be broad due to quadrupolar relaxation of the boron nucleus. The carbons attached to the methyl (C2) and hydroxyl (C5) groups will also have characteristic shifts.[10][14]
-
Methyl Carbon (δ ~20 ppm): A sharp signal for the methyl carbon is expected in the aliphatic region of the spectrum.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3200-3600 (broad) | O-H stretch | Phenolic -OH and B(OH)₂ (H-bonded) |
| ~2900-3000 | C-H stretch | Aromatic and Methyl C-H |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1320-1410 | B-O stretch | Boronic acid |
| ~1100-1250 | C-O stretch | Phenolic C-O |
The broad O-H stretching band is a hallmark of boronic acids and phenols, arising from extensive hydrogen bonding.[15]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, a molecular ion peak would be expected at an m/z corresponding to the molecular weight (151.96). However, this peak may be weak.[16]
-
Fragmentation: Common fragmentation pathways for phenylboronic acids involve the loss of water (H₂O) and the formation of boroxine structures. The fragmentation pattern will also be influenced by the cleavage of the methyl group and rearrangements involving the hydroxyl group.[17][18] In electron transfer experiments with phenylboronic acid, dominant fragments observed include BO⁻ and BO₂⁻.[16]
Synthesis and Reactivity
Synthetic Approach
A common and effective method for the synthesis of hydroxyphenylboronic acids involves a lithium-halogen exchange on a protected bromophenol, followed by reaction with a trialkyl borate and subsequent deprotection.[19]
Caption: Proposed synthetic workflow for 5-Hydroxy-2-methylphenylboronic acid.
Causality of Experimental Choices:
-
Protection: The phenolic hydroxyl group is acidic and would be deprotonated by the organolithium reagent. Therefore, it must be protected (e.g., as a methoxymethyl (MOM) ether) before the lithiation step.
-
Lithiation: n-Butyllithium (n-BuLi) at low temperatures (-78 °C) is a standard and highly efficient method for lithium-halogen exchange on aryl bromides.
-
Borylation: Trialkyl borates, such as triisopropyl borate, are excellent electrophiles for trapping the aryllithium intermediate to form a boronate ester.
-
Hydrolysis/Deprotection: An acidic workup serves the dual purpose of hydrolyzing the boronate ester to the boronic acid and removing the acid-labile protecting group in a single step.
Stability and Handling
Like many boronic acids, 5-Hydroxy-2-methylphenylboronic acid requires careful handling.
-
Storage: It should be stored in a dry, inert atmosphere in a freezer (-20°C) to prevent degradation.[4]
-
Dehydration: Boronic acids can undergo reversible dehydration to form cyclic anhydrides known as boroxines, especially upon heating. This can affect the accuracy of weighing and stoichiometry in reactions.
-
Protodeboronation: The carbon-boron bond can be susceptible to cleavage under certain conditions, particularly in the presence of strong acids or bases, or some transition metal catalysts, leading to the formation of 3-methylphenol.
Key Application: Suzuki-Miyaura Cross-Coupling
The primary application of 5-Hydroxy-2-methylphenylboronic acid is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds.[20][21]
Caption: Generalized workflow of a Suzuki-Miyaura cross-coupling reaction.
The presence of the hydroxyl group on the boronic acid offers a secondary point of functionality. It can be used for subsequent reactions or can influence the electronic properties and reactivity of the molecule during the coupling process.
Experimental Protocols
These protocols are generalized methodologies for the characterization of arylboronic acids and should be adapted based on available instrumentation and specific sample characteristics.
Protocol: Determination of Melting Point
-
Sample Preparation: Place a small amount (1-2 mg) of the dry crystalline solid into a capillary tube, sealed at one end.
-
Instrumentation: Use a calibrated digital melting point apparatus.
-
Measurement: Place the capillary tube in the apparatus. Heat at a rapid rate (10-20 °C/min) to determine an approximate melting range.
-
Refinement: Repeat the measurement with a fresh sample, heating at a slower rate (1-2 °C/min) through the approximate range to determine the precise melting point. The range should be recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.
Protocol: ¹H and ¹³C NMR Spectral Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the boronic acid in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for polar compounds) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Acquisition Parameters:
-
¹H NMR: Acquire with a standard pulse program. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire with a proton-decoupled pulse program. Set the spectral width to ~0-220 ppm. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
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